4-((7-Fluoroquinolin-4-yl)amino)benzoic acid
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Overview
Description
4-((7-Fluoroquinolin-4-yl)amino)benzoic acid is an organic compound with the molecular formula C16H11FN2O2 It is characterized by the presence of a quinoline ring substituted with a fluorine atom at the 7th position and an amino group at the 4th position, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((7-Fluoroquinolin-4-yl)amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of 7-Fluoroquinoline: Starting from an appropriate precursor, such as 2-chloro-3-fluorobenzonitrile, the quinoline ring is constructed through a series of cyclization reactions.
Amination: The 7-fluoroquinoline is then subjected to amination at the 4th position using an appropriate amine source under controlled conditions.
Coupling with Benzoic Acid: The resulting 4-amino-7-fluoroquinoline is then coupled with benzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((7-Fluoroquinolin-4-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the quinoline ring or the carboxylic acid group.
Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (S_NAr) reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced forms of the quinoline or benzoic acid moieties.
Scientific Research Applications
4-((7-Fluoroquinolin-4-yl)amino)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((7-Fluoroquinolin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors or DNA. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((7-Chloroquinolin-4-yl)amino)benzoic acid
- 4-((7-Bromoquinolin-4-yl)amino)benzoic acid
- 4-((7-Methylquinolin-4-yl)amino)benzoic acid
Uniqueness
4-((7-Fluoroquinolin-4-yl)amino)benzoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound, alter its electronic properties, and improve its binding affinity to biological targets compared to its chloro, bromo, or methyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[(7-fluoroquinolin-4-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-11-3-6-13-14(7-8-18-15(13)9-11)19-12-4-1-10(2-5-12)16(20)21/h1-9H,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIJAMGPDVSBIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=C3C=CC(=CC3=NC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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